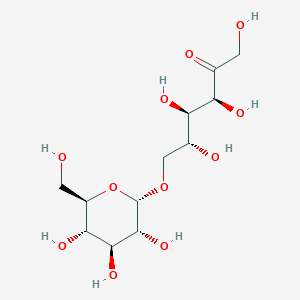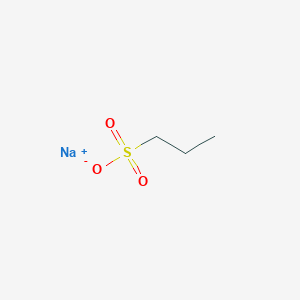
Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Overview
Description
Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-: is a chemical compound belonging to the group of amines. It is known for its high reactivity and stability, making it a valuable precursor in various chemical processes. The compound has the molecular formula C6H19N3Si and a molecular weight of 161.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- typically involves the reaction of dimethylamine with trichlorosilane in the presence of an inert atmosphere. The process includes the following steps:
Formation of Dimethylamine Lithium Salt: Dimethylamine is reacted with an organic lithium compound in a hydrocarbon solvent to form the lithium salt of dimethylamine.
Reaction with Trichlorosilane: The lithium salt is then reacted with trichlorosilane to form Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-.
Distillation: The final product is obtained through distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced distillation techniques and stringent reaction conditions to ensure the stability and reactivity of the final product .
Chemical Reactions Analysis
Types of Reactions: Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: It can be reduced under specific conditions to form simpler amines and silicon hydrides.
Substitution: The compound readily undergoes substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation Products: Siloxanes and silicon oxides.
Reduction Products: Simpler amines and silicon hydrides.
Substitution Products: Compounds with different functional groups replacing the amino groups.
Scientific Research Applications
Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-containing compounds and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- exerts its effects involves its high reactivity and ability to form stable bonds with other elements. The compound interacts with various molecular targets, including silicon and nitrogen-containing compounds, through processes such as oxidation, reduction, and substitution. These interactions lead to the formation of new compounds with unique properties .
Comparison with Similar Compounds
- Silanetriamine, N,N’,N’',1-tetramethyl-
- Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
Comparison:
- Silanetriamine, N,N’,N’',1-tetramethyl- has a similar structure but with fewer methyl groups, resulting in different reactivity and stability.
- Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- contains a nonafluorohexyl group, which imparts unique properties such as increased hydrophobicity and chemical resistance .
Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- stands out due to its high reactivity and stability, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[bis(dimethylamino)silyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19N3Si/c1-7(2)10(8(3)4)9(5)6/h10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSWDVJBJKDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[SiH](N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-89-7 | |
| Record name | N,N,N′,N′,N′′,N′′-Hexamethylsilanetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15112-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















